molecular formula C12H14O B14294164 6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde CAS No. 115973-93-8

6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde

Cat. No.: B14294164
CAS No.: 115973-93-8
M. Wt: 174.24 g/mol
InChI Key: UZTWFNDQPLCFGT-UHFFFAOYSA-N
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Description

6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H14O It is a derivative of naphthalene, characterized by the presence of a methyl group at the 6th position and an aldehyde group at the 2nd position on the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of 2-methylnaphthalene followed by reduction and subsequent formylation. The reaction conditions typically involve the use of strong bases and reducing agents under controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of naphthalene derivatives followed by selective oxidation. The process requires precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve optimal yields .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

    6-Methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the aldehyde group.

    5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde: Lacks the methyl group at the 6th position.

    2-Naphthalenol, 5,6,7,8-tetrahydro-: Contains a hydroxyl group instead of an aldehyde.

Uniqueness: 6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the tetrahydronaphthalene ring.

Properties

CAS No.

115973-93-8

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

6-methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde

InChI

InChI=1S/C12H14O/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h3,5,7-9H,2,4,6H2,1H3

InChI Key

UZTWFNDQPLCFGT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C=CC(=C2)C=O

Origin of Product

United States

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